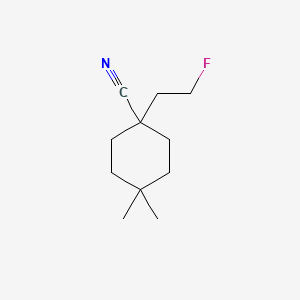
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile is an organic compound that features a cyclohexane ring substituted with a fluoroethyl group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile typically involves the reaction of 4,4-dimethylcyclohexanone with 2-fluoroethylamine in the presence of a suitable catalyst
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
相似化合物的比较
- 1-(2-Fluoroethyl)-cyclopropylmethanamine hydrochloride
- 6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Uniqueness: 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H18FN |
|---|---|
分子量 |
183.27 g/mol |
IUPAC 名称 |
1-(2-fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H18FN/c1-10(2)3-5-11(9-13,6-4-10)7-8-12/h3-8H2,1-2H3 |
InChI 键 |
CGLZPPCVJMIHNI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)(CCF)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


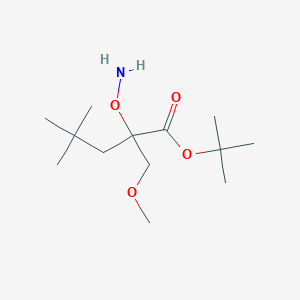

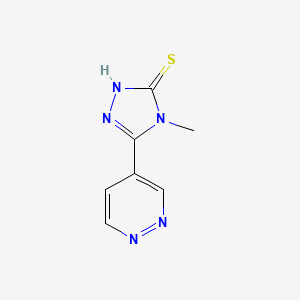
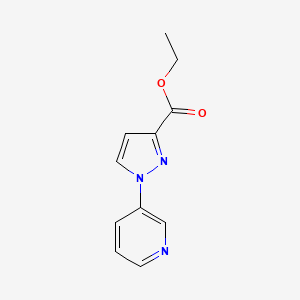

![4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13179376.png)

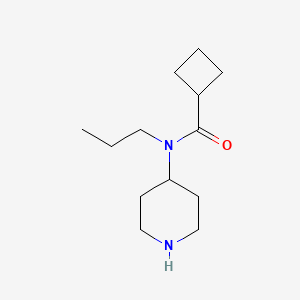
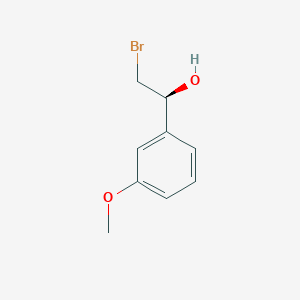
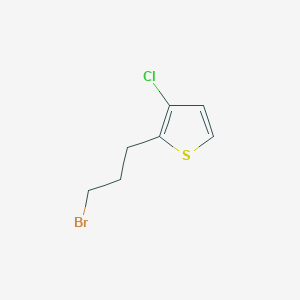
![N-[2-(pyrrolidin-3-yl)ethyl]acetamide](/img/structure/B13179397.png)
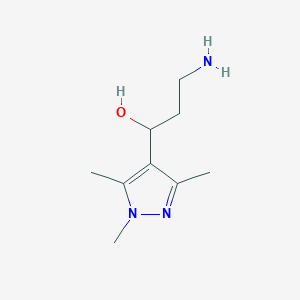
![(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B13179411.png)

